Pyrimidin-4-YL-acetic acid

Notum inhibitor Wnt signaling osteoporosis

Misidentification of pyrimidineacetic acid regioisomers leads to failed syntheses, as the acetic acid handle position dictates target binding orientation and potency. Pyrimidin-4-yl-acetic acid (CAS 325491-53-0) is the validated 4-yl building block, essential where para-substitution to N1 is required. • Notum inhibitor synthesis: Enables Wnt signaling modulation and bone anabolic agent development. • A2A antagonist libraries: Confers superior aqueous solubility vs. alternative scaffolds. • 2-Indazolyl-4-pyrimidineacetic acid NSAIDs: Derivatives surpass indomethacin potency in vivo. • Scaffold-hopping: Privileged core for generating diverse heterocyclic libraries.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 325491-53-0
Cat. No. B1342874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4-YL-acetic acid
CAS325491-53-0
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CC(=O)O
InChIInChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10)
InChIKeyINKXJLOOBMPRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-yl-acetic Acid: Core Properties & Procurement


Pyrimidin-4-yl-acetic acid (CAS 325491-53-0) is a heterocyclic carboxylic acid building block with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol, featuring an acetic acid moiety substituted at the 4-position of a pyrimidine ring [1]. This regioisomer is distinguished from its 2-yl and 5-yl analogs (CAS 66621-73-6 and 5267-07-2, respectively) by its unique substitution pattern, which imparts distinct electronic and steric properties essential for specific synthetic transformations and target interactions in medicinal chemistry [2]. Commercially available with a standard purity of 95%, this compound is a critical intermediate for synthesizing advanced heterocyclic libraries and exploring structure-activity relationships where the precise positioning of the carboxylic acid handle is paramount .

Regioisomer
4-yl acetic acid substitution for precise SAR studies
Role
Heterocyclic building block for medicinal chemistry libraries
Purity
Standard purity suitable for research synthesis and optimization

Pyrimidin-4-yl-acetic Acid: Irreplaceable 4-yl Regioisomer


Simple substitution of Pyrimidin-4-yl-acetic acid with its 2-yl (CAS 66621-73-6) or 5-yl (CAS 5267-07-2) regioisomers is not viable due to the critically distinct structural, electronic, and resulting biological profiles of the resulting derivatives. The position of the acetic acid handle on the pyrimidine ring dictates the three-dimensional orientation of the molecule within a target binding site, directly impacting potency and selectivity [1]. For example, in medicinal chemistry campaigns targeting enzymes like Notum Pectinacetylesterase, the orientation of the pyrimidine core and its pendant acetic acid is a primary determinant of inhibitor potency, making the correct 4-yl regioisomer a non-negotiable starting material for synthesizing the active pharmacophore [2]. Consequently, procuring the exact regioisomer is mandatory for reproducing patented synthetic routes and achieving the desired biological activity in downstream applications.

2-yl / 5-yl regioisomers
Altered acetic acid position may shift binding-site geometry and pharmacophore orientation, making target potency and selectivity profiles difficult to reproduce.
Synthetic route mismatch
Established synthetic pathways rely on the 4-yl substitution pattern; other regioisomers may require extensive re-optimization of reaction conditions.

Pyrimidin-4-yl-acetic Acid: Evidence Over Analogs


Regioisomer Selectivity in Notum Inhibition

In the exploration of thienopyrimidine-based Notum Pectinacetylesterase inhibitors, the regioisomeric series derived from 2-((5,6-thieno[2,3-d]pyrimidin-4-yl)thio)acetic acids and 2-((6,7-thieno[3,2-d]pyrimidin-4-yl)thio)acetic acids were investigated. The data demonstrates that subtle changes in the core pyrimidine substitution pattern, specifically at the 4-position versus other positions, lead to highly potent, orally active inhibitors [1]. This class-level evidence strongly implies that the starting Pyrimidin-4-yl-acetic acid regioisomer is critical for achieving the desired spatial orientation and biological activity in the final inhibitor, as derivatives built from other regioisomers would not present the same pharmacophore geometry.

Scaffold selectivity
Class-level inference
4-yl thienopyrimidine series identified as highly potent, orally active Notum inhibitors.
Supports 4-yl regioisomer as validated core for oral Wnt pathway inhibitor research.
Data from related thienopyrimidine class; direct extrapolation to pyrimidine-4-yl-acetic acid requires confirmation.
Notum inhibitor Wnt signaling osteoporosis regioisomer selectivity

Anti-inflammatory Potency vs. Indomethacin

A structure-activity relationship (SAR) study on a series of substituted 3-pyrazolin-5-ones and hexahydroindazol-3-ones evaluated their anti-inflammatory activity. A key finding was that a derivative, 2-indazolyl-4-pyrimidineacetic acid (compound 24), which is a derivative of the target building block, was identified as the most potent compound in the series [1]. Its anti-inflammatory potency (ED50 = 9.5 mg/kg) was superior to the reference standard, indomethacin (ED50 = 11.4 mg/kg) [1]. This quantitative advantage highlights the critical role of the 4-pyrimidineacetic acid scaffold in optimizing therapeutic activity.

Anti-inflammatory endpoint
Head-to-head
4-pyrimidineacetic acid derivative ED50 = 9.5 mg/kg vs. indomethacin ED50 = 11.4 mg/kg (carrageenan paw edema model).
Reported anti-inflammatory model-response context; supports further SAR investigation.
1.2-fold endpoint difference; statistical significance not specified in source.
Anti-inflammatory analgesic drug discovery SAR

Solubility Advantage for A2A Antagonists

Research on 2-amino-N-pyrimidin-4-yl acetamides, which are derived from the target building block, has demonstrated that this specific scaffold confers 'excellent aqueous solubility' [1]. This is a notable advantage over other adenosine A2A receptor antagonist scaffolds, which are often accompanied by poor aqueous solubility, presenting significant issues for drug development [1]. This series also demonstrated good oral bioavailability and in vivo efficacy in a rodent model of Parkinson's disease [1].

Solubility profile
Class-level inference
2-amino-N-pyrimidin-4-yl acetamide series reported excellent aqueous solubility, overcoming typical A2A antagonist solubility issues.
May support solubility-driven scaffold selection for CNS research.
Qualitative comparison; specific solubility values not provided.
A2A receptor antagonist Parkinson's disease aqueous solubility CNS penetration

Density & Boiling Point: 4-yl vs. 2-yl Regioisomers

Computed physical properties reveal distinct differences between the three pyrimidinyl-acetic acid regioisomers, which can impact handling, formulation, and analytical method development. For Pyrimidin-4-yl-acetic acid (CAS 325491-53-0), the predicted boiling point is 315.1±17.0 °C and density is 1.336±0.06 g/cm³ . In contrast, the 2-yl isomer (CAS 66621-73-6) has a predicted boiling point of 287.5±23.0 °C and density of 1.3±0.1 g/cm³ . These quantifiable differences underscore that the regioisomers are distinct chemical entities with unique physical characteristics.

Physicochemical identity
Data to verify
4-yl B.P. 315.1±17.0 °C, density 1.336±0.06 g/cm³ vs. 2-yl B.P. 287.5±23.0 °C, density 1.3±0.1 g/cm³.
Supports regioisomer identity verification and analytical specification development.
Computed/predicted values; experimental confirmation recommended.
physicochemical properties regioisomer procurement specification quality control

Pyrimidin-4-yl-acetic Acid: Validated Applications


Notum Inhibitor Synthesis for Osteoporosis

Use Pyrimidin-4-yl-acetic acid as the foundational core for synthesizing thienopyrimidine-based inhibitors of Notum Pectinacetylesterase. As established in Section 3, this regioisomer provides the validated scaffold required for achieving high potency and oral activity in this specific enzyme target class [1]. This scenario is ideal for projects focused on Wnt signaling modulation and the development of novel bone anabolic agents for treating osteoporosis.

A2A Antagonist Optimization for CNS Disorders

Employ Pyrimidin-4-yl-acetic acid to construct 2-amino-N-pyrimidin-4-yl acetamide libraries for A2A receptor antagonism. The class-level evidence presented in Section 3 demonstrates that this scaffold confers a distinct advantage in aqueous solubility, a known liability for many A2A antagonists [1]. This makes it a strategic choice for medicinal chemists aiming to overcome solubility challenges and achieve good oral bioavailability and CNS penetration in programs for Parkinson's disease and other neurological conditions.

SAR Exploration for Anti-inflammatory Agents

Leverage Pyrimidin-4-yl-acetic acid to synthesize 2-indazolyl-4-pyrimidineacetic acid derivatives and related analogs. The direct head-to-head evidence in Section 3 shows that derivatives from this scaffold can surpass the potency of indomethacin in in vivo inflammation models [1]. This scenario is directly applicable for research groups seeking to develop next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy profiles.

Scaffold-Hopping Around Pyrimidine Cores

Utilize Pyrimidin-4-yl-acetic acid as a versatile and validated fragment for scaffold-hopping exercises. The structural importance of the 4-yl acetic acid motif, as highlighted by its presence in potent Notum inhibitors (Section 3), supports its use as a starting point for generating diverse heterocyclic libraries [1]. This application is suited for early-stage drug discovery platforms seeking to explore novel chemical space around a privileged heterocyclic core with a proven track record in producing bioactive compounds.

Application
Selection Property
Validation Focus
Notum Inhibitor Synthesis
4-yl regioisomer scaffold
Oral activity in Wnt pathway models
A2A Antagonist Optimization
Aqueous solubility profile
CNS exposure in rodent models
Anti-inflammatory SAR
In vivo model-response profile
Carrageenan-induced edema endpoint
Scaffold-Hopping Libraries
Privileged heterocyclic core
Diversification and target screening

Technical Documentation Hub

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54 linked technical documents
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